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Compound of Interest

Compound Name:
3-Nitro-5-(trifluoromethyl)benzoic

acid

Cat. No.: B1297927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No. 328-80-3). The information presented

herein is essential for compound identification, purity assessment, and further research and

development activities. This document includes tabulated nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring

such data, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data
The following tables summarize the key spectral data for 3-Nitro-5-(trifluoromethyl)benzoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for 3-Nitro-5-(trifluoromethyl)benzoic acid.
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Chemical Shift (ppm) Multiplicity Assignment

10.6 Singlet
Carboxylic Acid Proton (-

COOH)

9.146 Singlet Aromatic Proton

8.768 Singlet Aromatic Proton

8.722 Singlet Aromatic Proton

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data for 3-Nitro-5-(trifluoromethyl)benzoic acid.

Chemical Shift (ppm) Assignment

Data not explicitly provided in search results

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy
Table 3: IR Spectral Data for 3-Nitro-5-(trifluoromethyl)benzoic acid.

Wavenumber (cm⁻¹) Interpretation

Specific peak data not provided in search

results

C=O stretch (carboxylic acid), N-O stretch (nitro

group), C-F stretch (trifluoromethyl group), O-H

stretch (carboxylic acid), Aromatic C-H and C=C

stretches

Sample Preparation: KBr disc and Nujol mull[1]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Spectral Data for 3-Nitro-5-(trifluoromethyl)benzoic acid.
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m/z Relative Intensity (%)

235.0 100.0

218.0 6.2

216.0 20.0

189.0 59.0

161.0 18.4

143.0 27.3

133.0 58.9

113.0 32.2

75.0 28.8

30.0 28.2

Ionization Method: Electron Ionization (EI) at 75 eV[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3-Nitro-5-(trifluoromethyl)benzoic acid is prepared by dissolving 5-10 mg of the

compound in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃). The solution is then

transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500

MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a

relaxation delay of 1-2 seconds, and the collection of 16 to 64 scans. The chemical shifts are

referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

typically with proton decoupling to simplify the spectrum. A larger number of scans (often

several hundred to thousands) and a longer relaxation delay (2-5 seconds) are generally

required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C

nucleus. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Approximately 1-2 mg of solid 3-Nitro-5-(trifluoromethyl)benzoic acid is finely ground in an

agate mortar and pestle. About 100-200 mg of dry, infrared-grade potassium bromide (KBr)

powder is added, and the mixture is thoroughly triturated to ensure a homogenous dispersion

of the sample within the KBr matrix. The mixture is then transferred to a pellet die and

compressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet. The IR

spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the

range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and

subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)
A small amount of the solid sample is introduced into the mass spectrometer, where it is

vaporized by heating. The gaseous molecules are then bombarded with a beam of electrons

with a typical energy of 70 eV. This causes ionization and fragmentation of the molecules. The

resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector

records the abundance of each ion, generating a mass spectrum. For the provided data, the

source temperature was 220 °C and the sample temperature was 160 °C.[1]

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3-Nitro-5-(trifluoromethyl)benzoic acid.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Nitro-5-
(trifluoromethyl)benzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1297927#spectral-data-for-3-nitro-5-
trifluoromethyl-benzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1297927?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Courses/University_of_California_Davis/Chemistry_219_-_Heffern/01%3A_Introduction_to_Organic_Spectroscopy/1.02%3A_The_Analytical_Workflow
https://www.benchchem.com/product/b1297927#spectral-data-for-3-nitro-5-trifluoromethyl-benzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1297927#spectral-data-for-3-nitro-5-trifluoromethyl-benzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1297927#spectral-data-for-3-nitro-5-trifluoromethyl-benzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1297927#spectral-data-for-3-nitro-5-trifluoromethyl-benzoic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1297927?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

